molecular formula C10H10F2N2O2 B7360460 (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone

(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone

货号 B7360460
分子量: 228.20 g/mol
InChI 键: XZTCWPFAJBJDPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone, also known as DHβE, is a compound that has been extensively studied for its potential use in medical research. This compound has shown promising results in the field of neuroscience, particularly in the study of nicotine addiction and the effects of nicotine on the brain.

作用机制

(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE selectively blocks the activity of α4β2 nicotinic receptors by binding to a specific site on these receptors. This binding prevents the binding of nicotine to the receptor, effectively blocking the activity of the receptor. This mechanism of action has been extensively studied and has been shown to be effective in blocking the effects of nicotine on the brain.
Biochemical and Physiological Effects:
(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE has been shown to have a number of biochemical and physiological effects. In animal studies, (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE has been shown to reduce the reinforcing effects of nicotine, as well as reduce nicotine withdrawal symptoms. (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE has also been shown to reduce the activity of certain brain regions that are involved in nicotine addiction and withdrawal.

实验室实验的优点和局限性

(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE has several advantages for use in lab experiments. It is a highly selective blocker of α4β2 nicotinic receptors, which makes it an ideal tool for studying the role of these receptors in nicotine addiction and withdrawal. (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE is also relatively easy to administer and has a low toxicity profile. However, (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE does have some limitations, including its high cost and the complex synthesis process required to produce it.

未来方向

There are several future directions for research on (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE. One area of interest is the potential use of (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE as a therapeutic agent for nicotine addiction. (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE has been shown to be effective in reducing the reinforcing effects of nicotine, and further research is needed to determine its potential as a treatment for nicotine addiction. Another area of interest is the potential use of (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE in the treatment of other addictive disorders, such as alcohol and drug addiction. Additionally, further research is needed to determine the long-term effects of (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE on the brain and to determine its safety profile for use in humans.

合成方法

The synthesis of (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE involves several steps, starting with the reaction of 2-azaspiro[3.3]heptane with 1,3-dibromo-2-propanol to form a spirocyclic intermediate. This intermediate is then reacted with 4-bromo-2-oxazole to form the final product, (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE. The synthesis of (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE is a complex process that requires specialized equipment and expertise.

科学研究应用

(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE has been extensively studied for its potential use in medical research, particularly in the field of neuroscience. This compound has shown promising results in the study of nicotine addiction and the effects of nicotine on the brain. (6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanoneβE has been shown to selectively block the activity of a specific subtype of nicotinic acetylcholine receptor, known as α4β2 nicotinic receptors. This receptor subtype is believed to play a key role in nicotine addiction and withdrawal.

属性

IUPAC Name

(6,6-difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2/c11-10(12)2-9(3-10)4-14(5-9)8(15)7-1-16-6-13-7/h1,6H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTCWPFAJBJDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(F)F)CN(C2)C(=O)C3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。